Cas no 2000628-05-5 (2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide)

2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide
- EN300-1124068
- 2000628-05-5
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- Inchi: 1S/C10H18N4O/c1-3-4-8-5-13-14(6-8)7(2)9(11)10(12)15/h5-7,9H,3-4,11H2,1-2H3,(H2,12,15)
- InChI Key: KQAQGWZHCBPHFF-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)N1C=C(C=N1)CCC)N)N
Computed Properties
- Exact Mass: 210.14806121g/mol
- Monoisotopic Mass: 210.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 86.9Ų
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124068-1.0g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 1g |
$1643.0 | 2023-06-09 | ||
Enamine | EN300-1124068-0.1g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
Enamine | EN300-1124068-0.05g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1124068-0.25g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1124068-1g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1124068-10.0g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 10g |
$7065.0 | 2023-06-09 | ||
Enamine | EN300-1124068-5.0g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 5g |
$4764.0 | 2023-06-09 | ||
Enamine | EN300-1124068-10g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 95% | 10g |
$6082.0 | 2023-10-26 | |
Enamine | EN300-1124068-0.5g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
Enamine | EN300-1124068-2.5g |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide |
2000628-05-5 | 95% | 2.5g |
$2771.0 | 2023-10-26 |
2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide Related Literature
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide
Compound CAS No 2000628-05-5: 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide
The compound with CAS number 2000628-05-5, commonly referred to as 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader category of amino acid derivatives, specifically those with substituted pyrazole rings. Its structure consists of a butanamide backbone with an amino group at the second position and a 4-propylpyrazole substituent at the third position, making it a unique compound with potential applications in drug design and development.
Recent studies have highlighted the importance of pyrazole-containing compounds in medicinal chemistry due to their ability to interact with various biological targets. The presence of the pyrazole ring in this compound introduces interesting electronic properties, which can enhance its bioactivity. For instance, the nitrogen atoms within the pyrazole ring can participate in hydrogen bonding, a key interaction in molecular recognition processes. This makes 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide a promising candidate for exploring new therapeutic agents.
The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as amino acids and aldehydes. The key steps often include amide bond formation and cyclization reactions to construct the pyrazole ring. Researchers have optimized these synthetic pathways to improve yield and purity, ensuring that the compound can be produced efficiently for further studies.
In terms of biological activity, 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanamide has shown potential as a modulator of various enzymes and receptors. For example, recent research has demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways. This inhibition could have implications in treating diseases such as cancer, where unregulated kinase activity plays a critical role.
Moreover, the compound's structural flexibility allows for further modification, enabling chemists to explore analogs with enhanced bioavailability or selectivity. By tweaking the substituents on the pyrazole ring or modifying the butanamide backbone, researchers can tailor the compound's properties to suit specific therapeutic needs.
The application of computational chemistry tools has also been instrumental in understanding the behavior of this compound at the molecular level. Molecular docking studies have provided insights into how it interacts with target proteins, guiding further experimental work. These computational approaches have significantly accelerated drug discovery efforts involving this compound.
In conclusion, CAS No 2000628-05-5 represents a valuable addition to the arsenal of compounds being explored for their pharmacological potential. With its unique structure and promising biological activity, it serves as a compelling example of how organic chemistry continues to drive innovation in medicine and beyond.
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